molecular formula C20H14FN3O3 B3860030 [3-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 3-fluorobenzoate

[3-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 3-fluorobenzoate

Cat. No.: B3860030
M. Wt: 363.3 g/mol
InChI Key: MEVCVAFUTXXWTI-YDZHTSKRSA-N
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Description

[3-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 3-fluorobenzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring, a carbonylhydrazinylidene group, and a fluorobenzoate moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 3-fluorobenzoate typically involves a multi-step process. One common method includes the condensation of pyridine-2-carboxaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 3-fluorobenzoic acid under esterification conditions to yield the final product. The reaction conditions often involve the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[3-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 3-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols can replace the fluorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with amine or thiol groups.

Scientific Research Applications

Chemistry

In chemistry, [3-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 3-fluorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its ability to undergo various chemical modifications makes it suitable for labeling and tracking biological molecules.

Medicine

In medicine, this compound has potential applications in drug development. Its structural features allow it to interact with specific biological targets, making it a candidate for therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [3-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 3-fluorobenzoate involves its interaction with specific molecular targets. The pyridine ring can participate in π-π stacking interactions, while the carbonylhydrazinylidene group can form hydrogen bonds with biological molecules. The fluorobenzoate moiety can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [3-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] benzoate: Similar structure but lacks the fluorine atom.

    [3-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 4-fluorobenzoate: Similar structure but with the fluorine atom in a different position.

    [3-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 3-chlorobenzoate: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in [3-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 3-fluorobenzoate imparts unique properties such as increased lipophilicity and metabolic stability. These features can enhance the compound’s bioavailability and efficacy in biological systems, making it distinct from its analogs.

Properties

IUPAC Name

[3-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 3-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O3/c21-16-7-4-6-15(12-16)20(26)27-17-8-3-5-14(11-17)13-23-24-19(25)18-9-1-2-10-22-18/h1-13H,(H,24,25)/b23-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVCVAFUTXXWTI-YDZHTSKRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)C(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 3-fluorobenzoate

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